(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride
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Overview
Description
(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Piperidinone: A derivative of piperidine with a ketone functional group.
Uniqueness
(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride is unique due to its specific chemical structure and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various scientific research applications.
Properties
CAS No. |
2742623-46-5 |
---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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